molecular formula C11H12ClN5 B1213615 6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 573950-75-1

6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B1213615
CAS No.: 573950-75-1
M. Wt: 249.7 g/mol
InChI Key: RRFIGUHVIZZXQT-UHFFFAOYSA-N
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Description

6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a 3-methylphenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the chloromethylation of aromatic compounds. One common method involves the reaction of aromatic hydrocarbons with chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This method provides good to excellent yields of the desired chloromethyl derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar chloromethylation reactions but on a larger scale. The use of environmentally friendly catalysts and optimized reaction conditions would be essential to ensure high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states and functionalized compounds.

Scientific Research Applications

6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.

    Industry: The compound can be used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets and pathways within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The triazine ring can also interact with specific enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    6-(chloromethyl)-N-phenyl-1,3,5-triazine-2,4-diamine: Similar structure but lacks the 3-methyl group on the phenyl ring.

    6-(bromomethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    6-(chloromethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a 4-methyl group on the phenyl ring.

Uniqueness

The presence of the 3-methyl group on the phenyl ring and the chloromethyl group on the triazine ring makes 6-(chloromethyl)-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine unique

Properties

IUPAC Name

6-(chloromethyl)-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5/c1-7-3-2-4-8(5-7)14-11-16-9(6-12)15-10(13)17-11/h2-5H,6H2,1H3,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFIGUHVIZZXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359076
Record name 6-(Chloromethyl)-N~2~-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

573950-75-1
Record name 6-(Chloromethyl)-N~2~-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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